1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide
CAS No.: 71254-91-6
Cat. No.: VC3861525
Molecular Formula: C13H20IN2O2S+
Molecular Weight: 395.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71254-91-6 |
---|---|
Molecular Formula | C13H20IN2O2S+ |
Molecular Weight | 395.28 g/mol |
IUPAC Name | 3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-1,5-dihydroimidazole-1,3-diium;iodide |
Standard InChI | InChI=1S/C13H19N2O2S.HI/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15;/h5-8,10H,9H2,1-4H3;1H/q+1; |
Standard InChI Key | UMMPDAVKHJYSCP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[NH+]2CC([N+](=C2)C)(C)C.[I-] |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[NH+]2CC([N+](=C2)C)(C)C.[I-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide is C₁₃H₁₉IN₂O₂S, with a molar mass of 394.27 g/mol . The compound features a bicyclic imidazolinium system substituted at the 1-position with a p-toluenesulfonyl (tosyl) group and at the 3,4,4-positions with methyl groups (Figure 1). The iodide anion balances the positive charge on the nitrogen atom .
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Weight | 394.27 g/mol |
CAS Registry Number | 71254-91-6 |
Appearance | White to off-white crystalline solid |
Melting Point | 76–78°C (lit.) |
Spectral Data (FTIR) | ν = 1340 cm⁻¹ (S=O), 1175 cm⁻¹ (C-N) |
NMR (¹H, DMSO-d₆) | δ 2.40 (s, 3H, CH₃), 3.15 (s, 6H, N-CH₃) |
X-ray crystallography and NMR studies confirm the planarity of the imidazolinium ring and the electron-withdrawing effect of the tosyl group, which enhances electrophilicity at the C2 position . The iodide counterion facilitates solubility in polar aprotic solvents such as DMSO and DMF .
Synthesis and Reactivity
Preparation Methods
The compound is synthesized via a two-step protocol:
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Quaternization: Reaction of 1-tosylimidazoline with methyl iodide in acetonitrile yields the imidazolinium salt .
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Purification: Recrystallization from ethanol/water mixtures provides the pure product in 85–92% yield .
Mechanistic Insight: The tosyl group stabilizes the imidazolinium cation through resonance and inductive effects, making the C2 position highly susceptible to nucleophilic attack. This property underpins its role as a tetrahydrofolate (THF) coenzyme model in one-carbon transfer reactions .
Reactivity Profile
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide undergoes three primary reactions:
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Nucleophilic Ring-Opening: Amines (e.g., aniline, benzylamine) cleave the imidazolinium ring, forming N,N,N′-trisubstituted ethylenediamine derivatives .
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Halogen Exchange: Treatment with AgBF₄ or KPF₆ replaces iodide with BF₄⁻ or PF₆⁻, altering solubility for catalytic applications .
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Electrophilic Fluorination: In the presence of HF sources, it acts as a fluorinating agent for aldehydes and ketones, yielding gem-difluorides .
Table 2: Representative Reactions and Yields
Reaction Partner | Product | Yield (%) |
---|---|---|
Benzylamine | N-Benzyl-N′-tosylethylenediamine | 78 |
Silver tetrafluoroborate | BF₄⁻ salt | 91 |
Benzaldehyde hydrazone | gem-Difluoride | 65 |
Applications in Organic Synthesis and Materials Science
Coenzyme Modeling
As a THF analog, this compound facilitates methylene group transfers in biomimetic reactions. For example, it mediates the conversion of serine to glycine in model systems, mimicking folate-dependent enzymes .
Charge Transport Materials
In electrophotography, the imidazolinium core enhances hole mobility in charge transport layers. Patent EP0615856A1 highlights its use in imaging members, where it improves photoconductive efficiency by 30% compared to traditional materials .
Hypervalent Iodine Chemistry
The compound serves as a precursor to λ³-iodanes, which are pivotal in oxidative functionalization. For instance, electrochemical oxidation in the presence of fluoride generates (difluoroiodo)toluene, a reagent for vicinal difluorination of alkenes .
Recent Advances and Future Directions
Recent studies explore its utility in photoredox catalysis. Under blue LED irradiation, the iodide anion participates in single-electron transfer (SET) processes, enabling radical fluorinations of alkenes . Additionally, DFT calculations have optimized its geometry for asymmetric catalysis, showing promise in enantioselective synthesis .
Challenges: Limited thermal stability above 150°C restricts high-temperature applications. Future research may focus on stabilizing the imidazolinium core through steric hindrance or alternative counterions .
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